N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide
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Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary targets appear to be Nitric Oxide (NO) and Human Carbonic Anhydrase II (hCAII) . NO is a messenger molecule with diverse functions throughout the body, including mediating tumoricidal and bactericidal actions . hCAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body .
Mode of Action
The compound interacts with its targets in a specific manner. For instance, it may stimulate the production of NO, which then mediates various biological processes . In the case of hCAII, the compound may act as a degrader, recruiting proteolysis targeting chimeras (PROTACs) or hydrophobic tags (HyTs) to degrade the enzyme .
Biochemical Pathways
The compound affects several biochemical pathways. The production of NO can lead to the activation of various signaling pathways involved in immune response . The degradation of hCAII can disrupt the acid-base balance in the body, affecting various physiological processes .
Pharmacokinetics
The presence of the imidazole moiety in the compound may help overcome solubility problems of poorly soluble drug entities , potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. The stimulation of NO production can lead to tumoricidal and bactericidal effects . The degradation of hCAII can alter the body’s acid-base balance .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17(19-7-11-24-12-10-21-9-6-18-14-21)15-3-1-4-16(13-15)22-8-2-5-20-22/h1-6,8-9,13-14H,7,10-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCVKSIWMJIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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